An In-depth Technical Guide to Pentaerythritol Triacrylate (CAS 3524-68-3) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Pentaerythritol Triacrylate (CAS 3524-68-3) for Researchers and Drug Development Professionals
An Introduction to Pentaerythritol Triacrylate (PETA)
Pentaerythritol triacrylate (PETA), identified by the CAS number 3524-68-3, is a trifunctional acrylate monomer known for its rapid polymerization characteristics and its ability to form highly crosslinked polymers.[1] These properties make it a valuable component in a wide array of applications, including UV and electron beam-curable inks, coatings, and adhesives.[2][3] For researchers in drug development and material science, PETA offers a versatile platform for the creation of biocompatible materials such as hydrogels and scaffolds for tissue engineering and controlled drug delivery systems.[4][5] This technical guide provides a comprehensive overview of PETA, including its chemical and physical properties, synthesis and purification protocols, and detailed experimental methodologies for its application in biomedical research.
Core Properties and Specifications
Pentaerythritol triacrylate is a colorless to light amber, viscous liquid or semi-solid at room temperature.[6] It is important to note that commercial PETA is typically a technical grade mixture containing di-, tri-, and tetra-acrylate esters of pentaerythritol. The composition can vary, with one example showing a typical mixture of 1.4% pentaerythritol diacrylate (PEDA), 42.6% PETA, and 56.0% pentaerythritol tetraacrylate (PETA-4).
Table 1: Physicochemical Properties of Pentaerythritol Triacrylate
| Property | Value | References |
| CAS Number | 3524-68-3 | [7] |
| Molecular Formula | C₁₄H₁₈O₇ | [7] |
| Molecular Weight | 298.29 g/mol | [7][8] |
| Appearance | Colorless to light amber viscous liquid or semi-solid | [6][9] |
| Density | 1.18 g/mL at 25 °C | [6][10] |
| Boiling Point | > 315 °C at 760 mmHg | [9] |
| Melting Range | 25 to 40 °C | [9] |
| Vapor Pressure | < 0.01 mm Hg at 100 °C | [9] |
| Refractive Index | 1.4864 at 20 °C | [9] |
| Solubility | Practically insoluble in water | [9] |
| Stability | May polymerize when exposed to free radicals, direct light, and heat.[9] Stabilized with hydroquinone monomethyl ether (300-400 ppm).[9] | [9] |
Synthesis and Purification
The primary industrial method for producing PETA is the direct esterification of pentaerythritol with acrylic acid.[11] This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. Several protocols have been developed to optimize this synthesis, focusing on improving yield, reducing reaction time, and minimizing byproducts.
Experimental Protocol: Synthesis of Pentaerythritol Triacrylate
This protocol is based on a method designed to simplify the process and reduce reaction time.[2]
Materials:
-
Pentaerythritol (30 parts by weight)
-
Acrylic acid (50 parts by weight)
-
Hydroquinone (0.6 parts by weight)
-
Copper salt (e.g., copper sulfate) (0.04 parts by weight)
-
Cyclohexane (10 parts by weight)
-
Phosphoric acid (0.51 parts by weight)
-
Methanesulfonic acid (2.04 parts by weight)
-
Toluene
-
13.5% Sodium Carbonate (Na₂CO₃) solution
-
5.0% Sodium Hydroxide (NaOH) solution
-
8% Sodium Chloride (NaCl) solution
-
Distilled water
Procedure:
-
Esterification: In a reaction vessel, combine acrylic acid, pentaerythritol, hydroquinone, copper salt, cyclohexane, phosphoric acid, and methanesulfonic acid at room temperature.[2]
-
Heat the mixture to 82°C and maintain this temperature for 7 hours to carry out the esterification.[2]
-
After the reaction, allow the mixture to stand and then separate the cyclohexane to obtain the crude PETA product.[2]
-
Work-up: Mix the crude PETA with toluene and stir, then raise the temperature to 45°C.[2]
-
Wash the toluene mixture with distilled water.[2]
-
Neutralize the organic phase by washing with a mixture of 13.5% Na₂CO₃ and 5.0% NaOH (in a 57:13 ratio) to a pH of 5.[2]
-
Extract the mixture with a solution of 13.5% Na₂CO₃ and 5.0% NaOH (in a 3.8:9.5 ratio) until the acid value is below 0.3 mgKOH/g.[2]
-
Wash the organic phase with an 8% NaCl solution.[2]
-
Purification: Remove the toluene via distillation and stripping to obtain the final PETA product.[2]
Characterization and Purification
The purity and composition of the synthesized PETA can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for analyzing the product and separating impurities.[12]
Analytical Characterization:
-
HPLC: A reverse-phase HPLC method with a C18 column can be used. The mobile phase can consist of acetonitrile, water, and phosphoric acid.[12] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[12]
-
FTIR Spectroscopy: The presence of characteristic ester and acrylate functional groups can be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure and determine the relative amounts of di-, tri-, and tetra-acrylates.
The following diagram illustrates a general workflow for the synthesis and purification of pentaerythritol triacrylate.
Caption: Workflow for the synthesis and purification of PETA.
Applications in Drug Development and Research
PETA's ability to form crosslinked networks upon polymerization makes it a suitable material for creating hydrogels and scaffolds for biomedical applications. These structures can be designed to encapsulate and release drugs in a controlled manner or to provide a supportive environment for cell growth in tissue engineering.
Fabrication of PETA-based Hydrogels for Drug Delivery
Photopolymerization is a common method for fabricating PETA-based hydrogels. This technique offers spatial and temporal control over the gelation process.
Materials:
-
Pentaerythritol triacrylate (PETA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (if necessary, e.g., for dissolving the photoinitiator)
-
Drug to be encapsulated (e.g., Methotrexate)
-
UV light source (e.g., 365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the photoinitiator in the PETA monomer. If the photoinitiator is not readily soluble in PETA, a small amount of a suitable solvent can be used.
-
If encapsulating a drug, disperse or dissolve the drug in the PETA/photoinitiator mixture.
-
-
Photopolymerization:
-
Place the pre-polymer solution in a mold of the desired shape (e.g., a thin film between two glass plates).
-
Expose the solution to UV light for a specified time to initiate polymerization and form the hydrogel. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV light, and the desired degree of crosslinking.
-
-
Post-polymerization Processing:
-
Remove the hydrogel from the mold.
-
Wash the hydrogel extensively with a suitable solvent (e.g., ethanol followed by distilled water) to remove any unreacted monomer and photoinitiator.
-
Dry the hydrogel to a constant weight.
-
Drug Loading and Release Studies
Drugs can be loaded into PETA-based hydrogels either during the polymerization process (in situ loading) or by soaking the pre-formed hydrogel in a drug solution.
Materials:
-
Drug-loaded PETA hydrogel
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
Place a known weight of the dried, drug-loaded hydrogel in a known volume of PBS (pH 7.4).
-
Incubate the sample at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative amount of drug released over time.
The following diagram illustrates a typical workflow for fabricating and testing a drug-loaded hydrogel.
Caption: Workflow for hydrogel fabrication and drug release testing.
Biocompatibility and Safety Considerations
While PETA is utilized in biomedical applications, it is crucial to assess its biocompatibility and potential toxicity. Acrylates, in their monomeric form, are known skin irritants and sensitizers.[13] Therefore, thorough removal of unreacted monomers from any PETA-based biomaterial is essential.
In Vitro Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and, consequently, the cytotoxicity of a material.
Materials:
-
Cell line (e.g., human dermal fibroblasts)
-
Cell culture medium
-
PETA-based material extract (prepared according to ISO 10993-12)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or an SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treatment: Remove the culture medium and replace it with the PETA-based material extract at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.
-
Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Incubate for 15 minutes at 37°C with shaking.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each extract concentration relative to the negative control.
Molecular Mechanism of Acrylate-Induced Skin Sensitization
Acrylates are known to cause allergic contact dermatitis. The underlying mechanism involves the activation of keratinocytes in the epidermis, which triggers an inflammatory cascade.
Upon skin contact, small, reactive acrylate monomers like PETA can penetrate the stratum corneum and interact with skin proteins, a process known as haptenation. This leads to the activation of keratinocytes. Activated keratinocytes release a variety of pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, and TNF-α. This release is mediated by the activation of intracellular signaling pathways, including the NF-κB and Nrf2-Keap1 pathways. These signaling molecules then activate dendritic cells (Langerhans cells), which migrate to the lymph nodes to prime naïve T-cells, leading to sensitization. Subsequent exposure to the same acrylate will then elicit an allergic inflammatory response.
The following diagram illustrates the putative signaling pathway for keratinocyte activation by acrylate sensitizers.
References
- 1. Design, fabrication, and characterization of a composite scaffold for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Modulation of Methotrexate Release from Nano-Hydrogels via Drug-Transition Metal Complexation [tips.sums.ac.ir]
- 6. Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. fda.gov [fda.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Pentaerythritol triacrylate | SIELC Technologies [sielc.com]
- 13. academic.oup.com [academic.oup.com]
